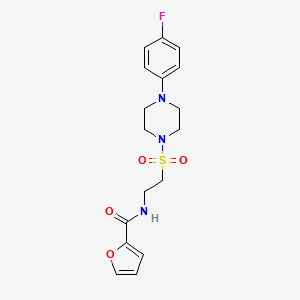
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H20FN3O4S and its molecular weight is 381.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of this compound are likely to be Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . They are also involved in chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, and inhibits their function . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
Result of Action
The inhibition of ENTs by this compound can lead to changes in cell proliferation and apoptosis . This could potentially have therapeutic applications in conditions such as cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the activity of ENT1 is increased in an acidic environment . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.
生物活性
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of benzamide derivatives. Its structural complexity, characterized by the presence of a sulfonyl group, a piperazine ring, and a furan moiety, suggests potential pharmacological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C18H21F2N3O4S, with a molecular weight of 445.5 g/mol. The structure includes:
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
- Piperazine ring : Enhances binding affinity to various receptors.
- Sulfonyl group : Improves solubility and bioavailability.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The compound's mechanism involves inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production, demonstrating bactericidal action against Gram-positive bacteria .
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibits antifungal activity. It has been reported to inhibit biofilm formation in Candida species, which is critical for pathogenicity:
| Fungal Strain | MIC (μM) | Biofilm Inhibition Concentration (MBIC) |
|---|---|---|
| Candida albicans | 50.0 | 31.108 - 62.216 |
This suggests its potential use in treating fungal infections resistant to conventional therapies .
The biological activity of this compound can be attributed to its ability to bind selectively to specific receptors or enzymes involved in disease processes. The sulfonyl group enhances its binding affinity, while the furan and piperazine components contribute to its specificity towards biological targets .
Case Studies
Several studies have evaluated the efficacy of this compound in various settings:
- In vitro Studies : A study demonstrated that derivatives of this compound were effective inhibitors with IC50 values indicating low micromolar concentrations required for enzyme activity loss . This highlights the potential for developing new therapeutic agents based on its structure.
- Biofilm Formation Inhibition : Research has indicated that this compound effectively disrupts biofilm formation in both planktonic and sessile forms of bacteria, showcasing its dual action against microbial infections .
- Quorum Sensing Inhibition : The compound has also been shown to inhibit quorum sensing mechanisms in bacterial populations, further supporting its role as an antimicrobial agent .
属性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c18-14-3-5-15(6-4-14)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)16-2-1-12-25-16/h1-6,12H,7-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRVWUHOCMCGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














